

Independent Validation of DS21150768: A Comparative Analysis of Preclinical HPK1 Inhibitors

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Compound of Interest

Compound Name: *DS21150768*

Cat. No.: *B12389858*

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For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the published preclinical findings for **DS21150768**, a novel Hematopoietic Progenitor Kinase 1 (HPK1) inhibitor, with other investigational HPK1 inhibitors, BGB-15025 and CFI-402411. The data presented is based on publicly available preclinical and early clinical findings.

Hematopoietic Progenitor Kinase 1 (HPK1), a serine/threonine kinase predominantly expressed in hematopoietic cells, has emerged as a promising immuno-oncology target. As a negative regulator of T-cell receptor (TCR) signaling, its inhibition is anticipated to enhance anti-tumor immunity. **DS21150768** is a potent, orally active small-molecule inhibitor of HPK1 that has demonstrated promising preclinical anti-tumor activity. This report summarizes the key findings for **DS21150768** and compares them with available data for other clinical-stage HPK1 inhibitors, BGB-15025 and CFI-402411.

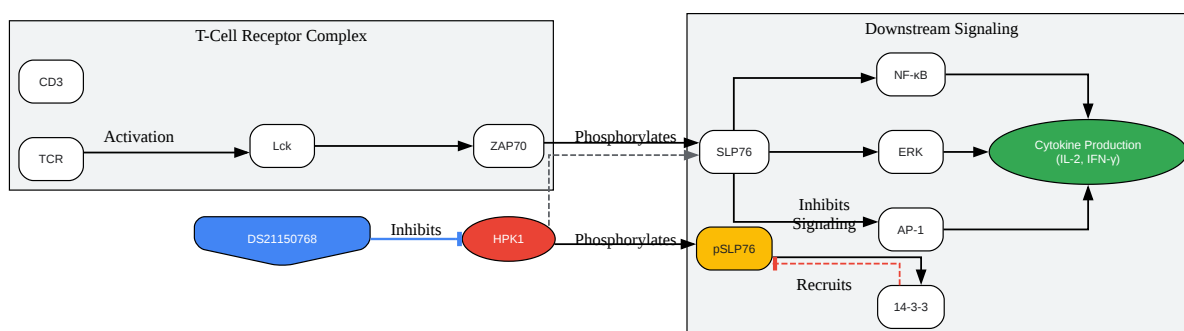
At a Glance: Key Preclinical Data of HPK1 Inhibitors

Parameter	DS21150768	BGB-15025	CFI-402411
HPK1 Inhibitory Potency (IC50, cell-free)	3.27 nM[1]	1.04 nM[2][3][4]	4.0 ± 1.3 nM[5][6]
Cellular Potency (pSLP76 Inhibition)	61.9 nM (Jurkat cells) [1]	Potently reduces pSLP76[2][3][4]	Biologically effective concentrations assessed by in vitro SLP-76 assay[7]
In Vivo Efficacy (Monotherapy)	Significant tumor growth inhibition in B16-BL6, CT26.WT, Pan02, and RM-1 syngeneic models (100 mg/kg, oral)[1]	Anti-tumor activity in GL261 syngeneic model[2][4]	Preclinical activity in a variety of syngeneic cancer models[5][6]
In Vivo Efficacy (Combination w/ anti-PD-1)	Significant tumor growth inhibition in B16-BL6, CT26.WT, Pan02, and RM-1 syngeneic models[1]	Combination effect demonstrated in CT26 and EMT-6 syngeneic models[2][3][4]	Preclinical findings support combination with pembrolizumab[8]
In Vivo Pharmacodynamics	Increased IFN-γ at 30 mg/kg; Increased IL-2 & IFN-γ at 100 mg/kg (oral)[1]	Dose-dependent pSLP76 inhibition and serum IL-2 induction in mice[2][3][4]	Information not publicly available
Kinase Selectivity	Selective against MAP4K family members HGK and MINK and a panel of 174 other kinases[1]	Good selectivity profile among MAP4K family; does not affect ZAP70 phosphorylation up to 1 μM[2][3][4]	Information not publicly available

Signaling Pathway and Experimental Workflow

HPK1-Mediated T-Cell Receptor Signaling Pathway

The following diagram illustrates the central role of HPK1 in negatively regulating T-cell receptor (TCR) signaling. Upon TCR activation, HPK1 phosphorylates SLP-76, leading to the recruitment of 14-3-3 proteins and subsequent downregulation of the signaling cascade. HPK1 inhibitors, such as **DS21150768**, block this phosphorylation step, thereby sustaining T-cell activation.

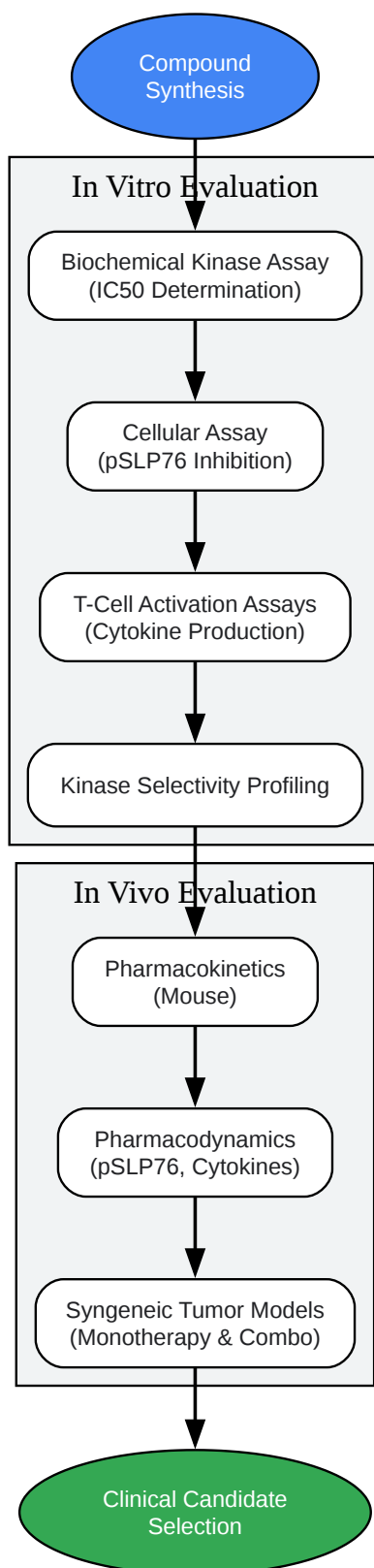


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HPK1's role in TCR signaling and its inhibition by **DS21150768**.

General Workflow for Preclinical Evaluation of HPK1 Inhibitors

The diagram below outlines a typical experimental workflow for the preclinical assessment of HPK1 inhibitors, from initial biochemical assays to in vivo tumor models.



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A generalized workflow for the preclinical development of HPK1 inhibitors.

Experimental Protocols

HPK1 Kinase Inhibition Assay (Biochemical)

Objective: To determine the 50% inhibitory concentration (IC₅₀) of a test compound against HPK1 kinase activity in a cell-free system.

General Procedure:

- Recombinant human HPK1 enzyme is incubated with a specific substrate (e.g., a peptide derived from a known HPK1 substrate) and ATP in a suitable buffer.
- The test compound is added at various concentrations.
- The kinase reaction is allowed to proceed for a defined period at a controlled temperature.
- The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using various methods, such as radioactivity-based assays (e.g., ³²P-ATP), fluorescence/luminescence-based assays (e.g., ADP-Glo), or mass spectrometry.
- The percentage of inhibition at each compound concentration is calculated relative to a vehicle control (e.g., DMSO).
- The IC₅₀ value is determined by fitting the concentration-response data to a suitable sigmoidal dose-response curve.

Cellular SLP-76 Phosphorylation Assay

Objective: To assess the ability of an HPK1 inhibitor to block the phosphorylation of its downstream target, SLP-76, in a cellular context.

General Procedure:

- A suitable T-cell line (e.g., Jurkat) or primary T-cells are used.
- Cells are pre-incubated with various concentrations of the test compound or vehicle control.
- T-cell receptor signaling is stimulated using an anti-CD3 antibody or a combination of anti-CD3 and anti-CD28 antibodies.

- After a short stimulation period, the cells are lysed.
- The level of phosphorylated SLP-76 (pSLP-76) is measured using techniques such as Western blotting with a phospho-specific antibody or a cell-based ELISA.
- The IC50 for the inhibition of pSLP-76 is calculated from the dose-response curve.

In Vivo Syngeneic Mouse Tumor Model Efficacy Study

Objective: To evaluate the anti-tumor efficacy of an HPK1 inhibitor as a monotherapy and in combination with other immunotherapies (e.g., anti-PD-1 antibody) in an immunocompetent mouse model.

General Procedure:

- Syngeneic tumor cells (e.g., CT26 colon carcinoma, B16-F10 melanoma) are implanted subcutaneously into the flank of immunocompetent mice of the corresponding strain (e.g., BALB/c for CT26, C57BL/6 for B16-F10).
- When tumors reach a palpable size (e.g., 50-100 mm³), mice are randomized into treatment groups: vehicle control, test compound alone, anti-PD-1 antibody alone, and the combination of the test compound and anti-PD-1 antibody.
- The test compound is administered orally according to a predetermined schedule and dose. The anti-PD-1 antibody is typically administered intraperitoneally.
- Tumor volume is measured regularly (e.g., twice a week) using calipers.
- Body weight and general health of the mice are monitored as indicators of toxicity.
- At the end of the study, or when tumors reach a predetermined endpoint, mice are euthanized, and tumors may be excised for further analysis (e.g., immune cell infiltration, pharmacodynamic markers).
- Tumor growth inhibition (TGI) is calculated for each treatment group relative to the vehicle control group.

Discussion and Future Directions

The available preclinical data indicate that **DS21150768** is a potent inhibitor of HPK1 with promising anti-tumor activity, both as a single agent and in combination with checkpoint blockade. Its potency is comparable to other clinical-stage HPK1 inhibitors, BGB-15025 and CFI-402411.

For a more comprehensive comparison, further disclosure of detailed preclinical data is necessary, particularly regarding the kinase selectivity profiles and pharmacokinetic parameters of all three compounds. Head-to-head studies in standardized preclinical models would provide the most definitive comparative data.

Early clinical trial results for BGB-15025 and CFI-402411 suggest that HPK1 inhibition is generally well-tolerated and can provide clinical benefit in some patients, especially in combination with anti-PD-1 therapy. As **DS21150768** progresses into clinical development, it will be crucial to assess its safety, tolerability, and efficacy in human subjects and to identify predictive biomarkers to select patients most likely to respond to this therapeutic strategy.

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